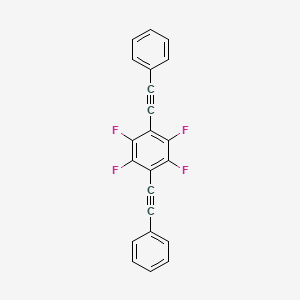
4-Methylpyridine-3-boronic acid, HCl
概要
説明
4-Methylpyridine-3-boronic Acid is used in the preparation of pyridopyrimidinone derivatives as AHR antagonists useful in the treatment of diseases . It is also a useful reactant for the preparation of imidazopyridazinyl compounds acting as CYP17 inhibitors, which are useful in treating cancer .
Synthesis Analysis
The synthesis of 4-Methylpyridine-3-boronic acid, HCl often involves Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of 4-Methylpyridine-3-boronic acid, HCl is C6H8BNO2 . The molecular weight is 136.94 .Chemical Reactions Analysis
4-Methylpyridine-3-boronic acid, HCl is a useful reactant for the preparation of imidazopyridazinyl compounds acting as CYP17 inhibitors, which are useful in treating cancer .Physical And Chemical Properties Analysis
4-Methylpyridine-3-boronic acid, HCl is a solid . The molecular weight is 136.94 . The boiling point is predicted to be 327.4±44.0 °C, and the density is predicted to be 1.18±0.1 g/cm3 .科学的研究の応用
Preparation of Pyridopyrimidinone Derivatives
4-Methylpyridine-3-boronic Acid is used in the preparation of pyridopyrimidinone derivatives . These derivatives are known to be AHR antagonists, which are useful in the treatment of various diseases .
Synthesis of DYRK1A Inhibitors
This compound is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs . These analogs act as DYRK1A inhibitors . DYRK1A is a protein kinase that is implicated in several diseases, including Down syndrome, Alzheimer’s disease, and some cancers .
Use in Chemical Research
4-Methylpyridine-3-boronic Acid is a chemical reagent used in various chemical research applications . It is often used in the synthesis of other complex organic compounds .
Use in Pharmaceutical Research
This compound is used in pharmaceutical research for the development of new drugs . Its boronic acid group can form stable covalent bonds with certain biological targets, making it useful in drug discovery .
Use in Material Science
In material science, 4-Methylpyridine-3-boronic Acid can be used in the synthesis of new materials . The boronic acid group can form stable covalent bonds with certain materials, which can be useful in the development of new materials .
Use in Analytical Chemistry
4-Methylpyridine-3-boronic Acid can be used in analytical chemistry as a reagent for the detection and quantification of certain substances . The boronic acid group can react with certain substances, producing a detectable change that can be used for analysis .
Safety and Hazards
将来の方向性
The Suzuki–Miyaura coupling reaction, which is used in the synthesis of 4-Methylpyridine-3-boronic acid, HCl, is arguably the most widely applied transition metal catalyzed carbon–carbon bond-forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that the future directions of this compound could involve further exploration and optimization of the Suzuki–Miyaura coupling reaction.
作用機序
Target of Action
4-Methylpyridine-3-boronic acid, HCl, also known as (4-METHYLPYRIDIN-3-YL)BORONIC ACID HYDROCHLORIDE, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the organic groups involved in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, 4-Methylpyridine-3-boronic acid, HCl interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the SM coupling reaction, which is a part of larger biochemical pathways involved in carbon–carbon bond formation . The success of the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The primary result of the action of 4-Methylpyridine-3-boronic acid, HCl is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
特性
IUPAC Name |
(4-methylpyridin-3-yl)boronic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.ClH/c1-5-2-3-8-4-6(5)7(9)10;/h2-4,9-10H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQXGNHFJHDMBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)C)(O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyridine-3-boronic acid, HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



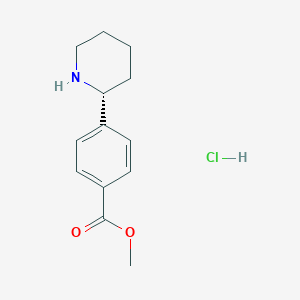

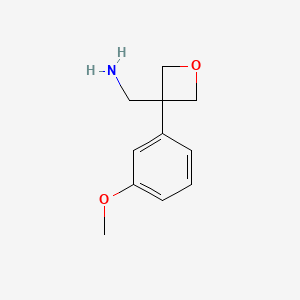
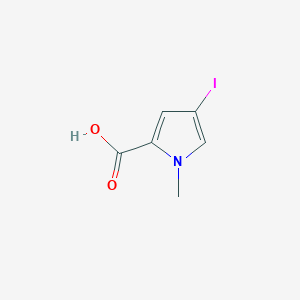
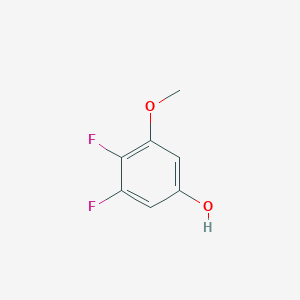
![Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B3039904.png)
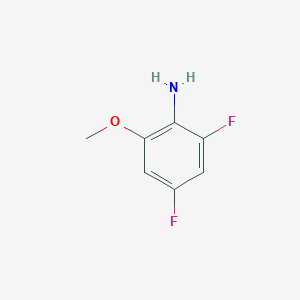
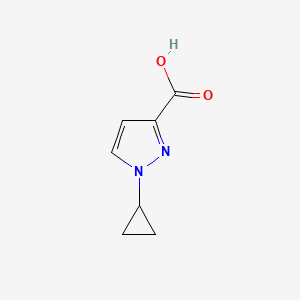

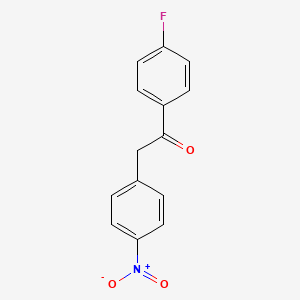
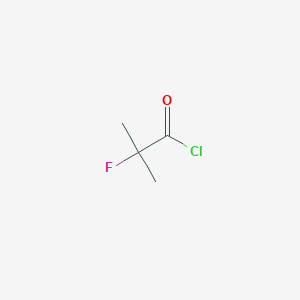

![[(4-Iodophenyl)methyl]dimethylamine](/img/structure/B3039914.png)
